molecular formula C19H20Cl2N2O2 B5405544 2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine

2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine

Cat. No.: B5405544
M. Wt: 379.3 g/mol
InChI Key: ZGXQJBPANXMIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine, commonly known as DMP 777, is a pyridine-based compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a potent and selective antagonist of the nicotinic acetylcholine receptor, which makes it an ideal tool for investigating the role of this receptor in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of DMP 777 involves its binding to the α7 nicotinic acetylcholine receptor, which results in the inhibition of receptor activation by acetylcholine. This leads to a decrease in the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in several physiological and pathological processes.
Biochemical and Physiological Effects
DMP 777 has been shown to have several biochemical and physiological effects, including the inhibition of inflammation, the improvement of cognitive function, and the prevention of neuronal damage. This compound has also been shown to have a neuroprotective effect in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMP 777 in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it an ideal tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using DMP 777 is its relatively short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the use of DMP 777 in scientific research. One potential application is the investigation of the role of the α7 nicotinic acetylcholine receptor in the regulation of immune function. Another potential application is the development of novel therapeutics for neurodegenerative diseases based on the neuroprotective effects of DMP 777. Additionally, the use of DMP 777 in combination with other compounds may lead to the development of more potent and selective nicotinic acetylcholine receptor antagonists.

Synthesis Methods

The synthesis of DMP 777 involves several steps, starting with the reaction of 2,5-dichloropyridine with sodium hydride to form the corresponding sodium salt. This intermediate is then reacted with N-methylpiperidine-3-carboxylic acid methyl ester to yield the desired product. The final step involves the removal of the methyl protecting group using hydrochloric acid to obtain DMP 777 in its pure form.

Scientific Research Applications

DMP 777 has been extensively used in scientific research to investigate the role of nicotinic acetylcholine receptors in various physiological and pathological processes. This compound has been shown to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in several processes such as cognition, inflammation, and neuroprotection.

Properties

IUPAC Name

[6-(2,5-dichlorophenyl)pyridin-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-12-13-3-2-8-23(11-13)19(24)14-4-7-18(22-10-14)16-9-15(20)5-6-17(16)21/h4-7,9-10,13H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXQJBPANXMIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)C2=CN=C(C=C2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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